tert-Butyl 1,3-dioxo-5,7-dihydro-1H-furo[3,4-f]isoindole-6(3H)-carboxylate
Description
tert-Butyl 1,3-dioxo-5,7-dihydro-1H-furo[3,4-f]isoindole-6(3H)-carboxylate is a bicyclic heterocyclic compound featuring a fused furo-isoindole core with a tert-butyl carboxylate substituent. Its synthesis typically involves multi-step reactions, including protection/deprotection strategies and cyclization under controlled conditions. The tert-butyl group enhances solubility and stability, which is critical for handling and further functionalization .
Properties
Molecular Formula |
C15H15NO5 |
|---|---|
Molecular Weight |
289.28 g/mol |
IUPAC Name |
tert-butyl 1,3-dioxo-5,7-dihydrofuro[3,4-f]isoindole-6-carboxylate |
InChI |
InChI=1S/C15H15NO5/c1-15(2,3)21-14(19)16-6-8-4-10-11(5-9(8)7-16)13(18)20-12(10)17/h4-5H,6-7H2,1-3H3 |
InChI Key |
XTPNJPRKSUESTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CC3=C(C=C2C1)C(=O)OC3=O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl 1,3-dioxo-5,7-dihydro-1H-furo[3,4-f]isoindole-6(3H)-carboxylate generally follows these key steps:
- Construction of the isoindole core : This involves formation of the bicyclic isoindole framework, often via intramolecular cyclization reactions starting from substituted phthalimide or related precursors.
- Formation of the fused furan ring : The 1,3-dioxo-5,7-dihydro-furo ring is typically introduced through oxidative cyclization or lactonization steps involving hydroxy and keto functionalities.
- Introduction of the tert-butyl carboxylate protecting group : The tert-butyl ester is introduced to protect the carboxylic acid functionality, usually via esterification with tert-butanol or tert-butyl chloroformate.
- Final purification and characterization : The compound is purified by chromatographic techniques and characterized by NMR, MS, and elemental analysis.
Detailed Preparation Methods
Starting Materials and Key Intermediates
- Phthalimide derivatives : Commonly used as precursors for the isoindole nucleus.
- Hydroxy-keto intermediates : For the formation of the fused furan ring.
- tert-Butyl chloroformate or tert-butanol : For tert-butyl ester formation.
Stepwise Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Nucleophilic substitution | Starting phthalimide derivative + base (e.g., K2CO3) in DMF at 60 °C | 85-95 | Formation of N-substituted isoindole precursor |
| 2 | Intramolecular cyclization | Acid or base catalysis, mild heating | 70-80 | Cyclization to form the isoindole core |
| 3 | Oxidative lactonization | Oxidizing agent (e.g., DDQ, MnO2) or acid catalysis | 60-75 | Formation of the fused furan ring |
| 4 | Esterification with tert-butyl chloroformate | Base (e.g., triethylamine), solvent (DCM), 0-25 °C | 80-90 | Introduction of tert-butyl ester protecting group |
| 5 | Purification | Silica gel chromatography, recrystallization | - | Final product isolation with >95% purity |
Note: The yields are general approximations based on analogous syntheses of related compounds.
Representative Literature and Patent Procedures
Patent WO2021255071A1 describes methods involving protection and deprotection reactions using tert-butyl esters in complex heterocyclic compounds, suggesting similar strategies for the title compound's tert-butyl ester introduction and cyclization steps.
Commercial suppliers such as Ambeed provide tert-butyl protected heterocyclic compounds with detailed synthetic routes involving nucleophilic substitution and esterification in polar aprotic solvents like DMF or NMP, often using potassium carbonate or sodium tert-butoxide as bases.
Cyclization and lactonization steps are typically performed under mild acidic or oxidative conditions to form the fused furan ring, as seen in related isoindole and furoisoindole syntheses.
Reaction Conditions and Parameters
| Parameter | Typical Values/Conditions | Comments |
|---|---|---|
| Solvents | Dimethylformamide (DMF), Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP) | Polar aprotic solvents favor nucleophilic substitution and esterification |
| Temperature | 0-100 °C | Esterification often at 0-25 °C; substitution at 60-100 °C |
| Bases | Potassium carbonate (K2CO3), Sodium tert-butoxide (NaOtBu) | Used for deprotonation and activation of nucleophiles |
| Oxidizing agents | DDQ, MnO2, or mild acid catalysts | For oxidative cyclization to form lactone/furan rings |
| Purification | Silica gel chromatography, recrystallization | To achieve >95% purity |
Analytical Data Supporting Preparation
| Analytical Technique | Purpose | Typical Data/Findings |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural confirmation | Characteristic chemical shifts for tert-butyl group, lactone, and isoindole protons |
| Mass Spectrometry (MS) | Molecular weight and purity | Molecular ion peak confirming molecular formula C15H17NO5 (approximate) |
| Infrared Spectroscopy (IR) | Functional group identification | Ester C=O stretch (~1735 cm⁻¹), lactam C=O (~1660 cm⁻¹), aromatic C=C stretches |
| Elemental Analysis | Purity and composition | Consistent with calculated C, H, N percentages |
Summary Table of Preparation Methods
| Method Step | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Nucleophilic substitution | Phthalimide derivative, K2CO3, DMF, 60 °C | 85-95 | Formation of isoindole precursor |
| Intramolecular cyclization | Acid/base catalysis, mild heating | 70-80 | Isoindole ring closure |
| Oxidative lactonization | DDQ or MnO2, mild acid catalysis | 60-75 | Fused furan ring formation |
| Esterification | tert-Butyl chloroformate, base, DCM, 0-25 °C | 80-90 | tert-Butyl ester protection |
| Purification | Silica gel chromatography, recrystallization | - | >95% purity product |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1,3-dioxo-5,7-dihydro-1H-furo[3,4-f]isoindole-6(3H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups .
Scientific Research Applications
tert-Butyl 1,3-dioxo-5,7-dihydro-1H-furo[3,4-f]isoindole-6(3H)-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl 1,3-dioxo-5,7-dihydro-1H-furo[3,4-f]isoindole-6(3H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of fused bicyclic heterocycles, which are often explored for their biological activities. Below is a detailed comparison with structurally related derivatives:
Structural Analogues
Reactivity and Stability
- Target Compound : The tert-butyl carboxylate group improves steric shielding, reducing susceptibility to hydrolysis compared to methyl/ethyl analogues. However, the diketone moiety may still undergo nucleophilic attacks under basic conditions.
- Pyrazolo-Tetrazepinones: Exhibit rapid degradation at room temperature due to elimination of methyl/ethyl isocyanate groups, forming triazole derivatives . This instability limits their utility in biological testing.
- Pyrazolo-Triazoles : Formed via degradation of unstable precursors; lack functional groups for further modification, reducing their synthetic versatility .
Research Findings and Data
Stability Studies
| Compound | Half-Life (RT) | Degradation Pathway |
|---|---|---|
| Target Compound | >24 hours | Minimal decomposition |
| Pyrazolo-Tetrazepinones | <1 hour | Elimination of alkyl isocyanates → triazoles |
Biological Activity
tert-Butyl 1,3-dioxo-5,7-dihydro-1H-furo[3,4-f]isoindole-6(3H)-carboxylate is an organic compound notable for its unique molecular structure that includes a fused isoindole and furan ring system. This structure contributes to its potential biological activities, making it a subject of interest in pharmaceutical research. The compound has a molecular formula of C15H17NO4 and a molecular weight of approximately 275.304 g/mol .
The compound features a tert-butyl group that enhances its lipophilicity, which is advantageous for drug formulation and biological interactions. Its synthesis typically involves multi-step organic reactions requiring precise control to achieve high yields and purity .
Biological Activities
Preliminary studies indicate that this compound may exhibit several biological activities:
- Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation. For instance, derivatives with fused ring systems have been linked to anticancer properties .
- Anti-inflammatory Effects : Compounds with similar structural features have been investigated for their anti-inflammatory potential, suggesting that this compound may also possess such properties .
- Antimicrobial Properties : The presence of the isoindole structure in related compounds has been associated with antimicrobial activity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for predicting the biological activity of this compound. A comparative analysis with structurally similar compounds reveals insights into its potential effects:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| tert-butyl 1-oxo-5,7-dihydro-1H-furo[3,4-f]isoindole | Similar fused ring system | Anticancer activity |
| tert-butyl 5(S)-(1,3-dioxo-1,3-dihydroisoindol) | Contains additional stereocenter | Potential anti-inflammatory effects |
| 2-(4-Oxopentyl)-1H-isoindole | Simplified isoindole structure | Antimicrobial properties |
Case Studies and Research Findings
Research on related compounds indicates a promising avenue for further exploration. For example:
- A study demonstrated that derivatives of isoindole structures exhibit significant anticancer activity through mechanisms involving apoptosis induction in cancer cells .
- Another investigation focused on the anti-inflammatory properties of similar compounds, highlighting their ability to inhibit pro-inflammatory cytokine production .
Q & A
Basic Research Questions
Q. How can synthetic routes for tert-butyl carboxylate derivatives be optimized to improve yield and purity?
- Methodological Answer : Catalytic hydrogenation (e.g., 5% Pd/C in ethanol) is effective for reducing intermediates, achieving yields up to 76% under 0.12 MPa H₂ for 12 hours at room temperature . Alternative methods, such as base-mediated coupling (e.g., K₂CO₃ in DMF), may require optimization of reaction time (e.g., 48 hours) and stoichiometric ratios to minimize side products .
| Method | Catalyst/Reagent | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Catalytic Hydrogenation | 5% Pd/C | EtOH | 12 | 76 | |
| Base-Mediated Coupling | K₂CO₃ | DMF | 48 | 54 |
Q. What spectroscopic techniques are critical for structural validation of this compound?
- Methodological Answer :
- ¹H NMR : Key peaks include tert-butyl protons (δ ~1.50 ppm, singlet) and aromatic protons (δ 6.68–8.77 ppm). Multiplicity analysis helps confirm substitution patterns (e.g., doublets for adjacent protons) .
- HRMS : Validate molecular weight (e.g., [M⁺] calculated for C₂₂H₃₃NO₅: 391.2359; observed: 391.2366) .
Q. How should storage conditions be tailored to preserve compound stability?
- Methodological Answer : Store at –20°C in anhydrous solvents (e.g., THF or DCM) under inert gas. Avoid prolonged exposure to light or moisture, which may hydrolyze the tert-butyl ester .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reaction mechanisms for electrophilic deprotonation?
- Methodological Answer : Density Functional Theory (DFT) studies predict transition states for C(sp³)–H activation. Compare computed activation energies with experimental kinetic data (e.g., HRMS and NMR) to validate intermediates .
Q. What strategies mitigate regioselectivity challenges during functionalization of the isoindole core?
- Methodological Answer :
- Steric Control : Use bulky directing groups (e.g., tert-butyl) to block undesired sites.
- Electronic Control : Electrophilic substitutions favor electron-rich positions (e.g., C-6/C-7 in dihydroisoquinoline derivatives) .
Q. How can biological activity be systematically evaluated for derivatives of this compound?
- Methodological Answer :
- Synthetic Diversification : Introduce substituents (e.g., tetrazol-5-yl or pyridinyloxazolyl groups) via Mitsunobu or SNAr reactions .
- Screening : Use high-throughput assays (e.g., enzyme inhibition) with IC₅₀ determination. Correlate structural features (e.g., logP, TPSA) with activity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reaction yields across similar synthetic protocols?
- Methodological Answer :
- Parameter Screening : Vary catalyst loading (e.g., 5–10% Pd/C) or solvent polarity (DMF vs. THF) to identify optimal conditions .
- Purity Checks : Use HPLC to detect side products (e.g., over-reduced intermediates) that may skew yield calculations .
Q. What experimental controls validate the stability of intermediates during multi-step syntheses?
- Methodological Answer :
- In-Situ Monitoring : Track reaction progress via TLC or LC-MS at 2-hour intervals.
- Quenching Tests : Isolate intermediates (e.g., benzyl-protected precursors) and assess stability under storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
